molecular formula C8H7ClF3NO2S B2451937 Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate CAS No. 2138348-56-6

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate

Cat. No. B2451937
M. Wt: 273.65
InChI Key: YLHKTWCNQSNASA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the thiophene family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Chemical Properties The synthesis of Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate and related compounds has been explored to understand their chemical properties and potential as intermediates in organic synthesis. For example, Hromatka, Binder, and Eichinger (1974) described the synthesis of ethyl 4-amino-2-trifluoromethyl-thiophene-3-carboxylate and its structural confirmation through NMR-spectroscopy, highlighting its importance as an intermediate in organic synthesis (Hromatka, Binder, & Eichinger, 1974).

Applications in Organic Synthesis Research has also focused on utilizing Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate in the synthesis of novel organic compounds. For instance, Abaee and Cheraghi (2013) demonstrated a four-component process involving this compound to efficiently form 2-amino-3-carboxamide derivatives of thiophene under aqueous conditions, showcasing its versatility in organic synthesis (Abaee & Cheraghi, 2013).

Biological Activity and Pharmacological Applications Some studies have explored the biological activities of derivatives of Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate. Faty, Hussein, and Youssef (2010) synthesized new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, demonstrating their antimicrobial activity. This research suggests potential pharmacological applications of derivatives synthesized from Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate (Faty, Hussein, & Youssef, 2010).

properties

IUPAC Name

ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-2-15-7(14)3-4(8(10,11)12)5(9)16-6(3)13/h2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHKTWCNQSNASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate

CAS RN

2138348-56-6
Record name ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate
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